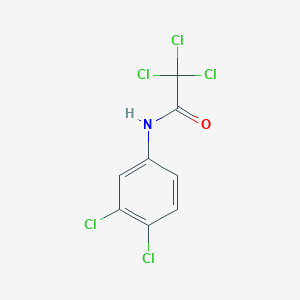![molecular formula C17H26INO2 B11556595 4-iodo-N-[2-(octyloxy)ethyl]benzamide](/img/structure/B11556595.png)
4-iodo-N-[2-(octyloxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-[2-(octyloxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and an octyloxyethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-[2-(octyloxy)ethyl]benzamide typically involves the following steps:
Iodination of Benzamide: The initial step involves the iodination of benzamide to introduce the iodine atom onto the benzene ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.
Alkylation: The next step involves the alkylation of the iodinated benzamide with 2-(octyloxy)ethylamine. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-[2-(octyloxy)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide group or the alkyl chain.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with sodium azide would yield the corresponding azide derivative.
Oxidation and Reduction: Oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
4-iodo-N-[2-(octyloxy)ethyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of specialty chemicals, such as surfactants or lubricants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-iodo-N-[2-(octyloxy)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The iodine atom and the octyloxyethyl group can influence the compound’s binding affinity and specificity for these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-iodo-N-[2-(methylamino)ethyl]benzamide: Similar structure but with a methylamino group instead of an octyloxyethyl group.
4-iodo-N-[2-(1-piperidinyl)ethyl]benzamide: Contains a piperidinyl group instead of an octyloxyethyl group.
4-iodo-N-[2-(2-methoxyphenyl)ethyl]benzamide: Features a methoxyphenyl group in place of the octyloxyethyl group.
Uniqueness
4-iodo-N-[2-(octyloxy)ethyl]benzamide is unique due to the presence of the octyloxyethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane permeability. This can influence its biological activity and make it suitable for specific applications where similar compounds may not be as effective.
Properties
Molecular Formula |
C17H26INO2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-iodo-N-(2-octoxyethyl)benzamide |
InChI |
InChI=1S/C17H26INO2/c1-2-3-4-5-6-7-13-21-14-12-19-17(20)15-8-10-16(18)11-9-15/h8-11H,2-7,12-14H2,1H3,(H,19,20) |
InChI Key |
LRUWLASITWSQEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCNC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11556529.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B11556530.png)
![4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11556531.png)

![N-({N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11556541.png)
![2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B11556544.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11556545.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B11556556.png)
![2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline](/img/structure/B11556557.png)
![N-{(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11556562.png)
![Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-](/img/structure/B11556568.png)
![2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B11556579.png)
![(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11556586.png)
![N-({N'-[(E)-(4-Tert-butylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11556587.png)
